This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. Its classification falls under the category of amines due to the presence of an amino group in its structure, which plays a crucial role in its reactivity and biological activity.
The synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine can be achieved through several methods, primarily focusing on enantioselective synthesis techniques. One notable approach involves:
The molecular structure of (3S,4R)-4-Methylpyrrolidin-3-amine features a saturated pyrrolidine ring with a methyl group attached to the fourth carbon and an amino group on the third carbon.
InChI=1S/C5H12N2/c1-6-3-5(7)4-6/h5H,3-4,7H2,1-2H3/t5-,6+/m0/s1
OHPHQGOFOZCOHP-NTSWFWBYSA-N
CN[C@H]1CNC[C@H]1
The stereochemistry at positions 3 and 4 is crucial for its biological activity, influencing how the molecule interacts with biological targets.
(3S,4R)-4-Methylpyrrolidin-3-amine participates in various chemical reactions:
Common conditions include:
The mechanism of action for (3S,4R)-4-Methylpyrrolidin-3-amine is linked to its ability to interact with specific enzymes or receptors within biological systems.
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator:
(3S,4R)-4-Methylpyrrolidin-3-amine has several scientific applications:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: